molecular formula C6H11NO2 B3379734 n-Methyl-n-(2-hydroxyethyl)acrylamide CAS No. 17225-73-9

n-Methyl-n-(2-hydroxyethyl)acrylamide

Cat. No.: B3379734
CAS No.: 17225-73-9
M. Wt: 129.16 g/mol
InChI Key: VYHUMZYFJVMWRC-UHFFFAOYSA-N
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Description

n-Methyl-n-(2-hydroxyethyl)acrylamide is an organic compound with the chemical formula C5H9NO2. It is a monomer used in various polymerization processes due to its unique properties, such as low vapor pressure and high reactivity in photo-polymerization. This compound is known for its resistance to hydrolysis and its ability to form hard coating films .

Preparation Methods

Synthetic Routes and Reaction Conditions

n-Methyl-n-(2-hydroxyethyl)acrylamide can be synthesized through several methods:

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactors where the above-mentioned reactions are carried out under controlled temperatures and pressures to ensure high yield and purity of the product.

Mechanism of Action

The mechanism of action of n-Methyl-n-(2-hydroxyethyl)acrylamide involves its ability to polymerize and form cross-linked networks. The hydroxyl and amide groups in the molecule participate in hydrogen bonding and other interactions, leading to the formation of stable polymeric structures. These polymers can interact with various biological and chemical systems, making them useful in a wide range of applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

n-Methyl-n-(2-hydroxyethyl)acrylamide is unique due to its combination of hydroxyl and amide functionalities, which provide it with superior hydrolysis resistance and adhesion properties compared to other similar compounds. Its high reactivity in photo-polymerization also sets it apart, making it highly valuable in applications requiring durable and stable coatings .

Properties

IUPAC Name

N-(2-hydroxyethyl)-N-methylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-3-6(9)7(2)4-5-8/h3,8H,1,4-5H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYHUMZYFJVMWRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90435923
Record name n-methyl-n-(2-hydroxyethyl)acrylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90435923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17225-73-9
Record name n-methyl-n-(2-hydroxyethyl)acrylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90435923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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